4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-3-1-5-12(14)9-18-10-13-6-2-4-8-15(13)20-11-16(18)19/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTCTYPMPNSBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
- Starting Material : 2-Aminobenzophenone derivatives are prepared via methods described in Walsh (1980).
- Acylation : The amine group reacts with acylating agents such as methanesulfonyl chloride or 4-chloroformyl butyric acid ester in solvents like tetrahydrofuran (THF) or dichloromethane. Triethylamine or sodium hydride is used as a base to neutralize HCl byproducts.
- Cyclization : Intramolecular nucleophilic attack forms the seven-membered benzoxazepinone ring. For example, trans-7-chloro-5-(2-chlorophenyl)-3-(4-cyanophenylaminocarbonylmethyl)-l-neopentyl-2-one is synthesized via this route.
Optimization
- Solvents : Ethers (THF, dioxane) or halocarbons (dichloromethane) enhance reaction efficiency.
- Temperature : Reactions proceed at 0–50°C for 1–48 hours.
- Yield : Cyclization typically achieves 50–70% yield, depending on substituent steric effects.
Fusion of Carboxylic Acid Halides with Amines
This method involves neutralizing carboxylic acid halides with amines to induce ring closure.
Key Steps
- Halogenation : Carboxylic acids are converted to acid chlorides using thionyl chloride or PCl₅.
- Neutralization : Tertiary amines like triethylamine deprotonate intermediates in chloroform.
- Thermal Fusion : Heating at 50–100°C facilitates intramolecular acylation, forming the oxazepinone core. For instance, 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is synthesized via this approach.
Advantages
- Simplicity : Single-step process with minimal purification.
- Scalability : Suitable for industrial production due to straightforward conditions.
Alkylation of Benzoxazepinone Intermediates
Introducing the 2-chlorobenzyl group via alkylation is critical for final functionalization.
Methodology
- Intermediate Preparation : A benzoxazepinone with a reactive site (e.g., NH or OH group) is generated using methods in Sections 1 or 2.
- Alkylation : Treatment with 2-chlorobenzyl bromide in dimethylformamide (DMF) and sodium hydride yields the target compound.
- Workup : The product is isolated via extraction (chloroform/water) and recrystallized from isopropyl alcohol.
Challenges
- Regioselectivity : Competing alkylation at alternate sites may require protective groups.
- Yield : Typically 40–60% due to steric hindrance from the chlorobenzyl group.
Multi-Step Synthesis with Protective Groups
For complex derivatives, protective groups ensure selective functionalization.
Neopentyl Group Strategy
Chemical Reactions Analysis
4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of benzoxazepin compounds, including 4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, exhibit antifungal properties. They potentially inhibit squalene synthetase, an enzyme critical for fungal cell membrane synthesis. This mechanism could lead to the development of new antifungal agents that are effective against resistant strains of fungi .
Anticancer Properties
Studies have shown that benzoxazepin derivatives can interfere with cancer cell proliferation. The specific mechanism involves the induction of apoptosis in malignant cells. The compound may serve as a lead structure for the design of novel anticancer drugs targeting specific cancer pathways .
Neuroprotective Effects
There is emerging evidence suggesting that benzoxazepin derivatives could possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds might modulate neurotransmitter levels and provide protection against oxidative stress in neuronal cells .
Squalene Synthetase Inhibition
The inhibition of squalene synthetase by benzoxazepin derivatives is particularly noteworthy for its implications in cholesterol biosynthesis regulation. This pathway is crucial in developing treatments for hypercholesterolemia and related cardiovascular diseases .
Antimicrobial Activity
In addition to antifungal properties, preliminary studies suggest that this compound may also exhibit antibacterial activity against certain Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial potential opens avenues for further research into its application in treating bacterial infections .
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal demonstrated that a series of benzoxazepin derivatives showed significant antifungal activity against Candida albicans and Aspergillus species. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the benzyl position can enhance antifungal efficacy .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that compounds similar to this compound induced apoptosis and inhibited cell growth significantly compared to control groups. Further research is needed to elucidate the exact pathways involved .
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related derivatives from the provided evidence, focusing on substituent effects, molecular features, and inferred properties.
Structural and Substituent Comparisons
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 2-chlorobenzyl group provides ortho-substitution, which may enhance π-π stacking in receptor binding compared to the 3-fluoro-4-methylphenyl group in , where meta- and para-substituents alter electron distribution .
Core Heterocycle Differences: Benzoxazepinones (target, ) feature an oxygen and nitrogen in a seven-membered ring, whereas Methylclonazepam is a benzodiazepine with two nitrogen atoms. This difference impacts ring flexibility and binding to GABAₐ receptors .
Functional Group Impact: The 7-nitro group in Methylclonazepam is critical for high-affinity GABAergic activity, absent in benzoxazepinones, suggesting divergent pharmacological targets. Chlorine placement (e.g., position 7 in vs. benzyl position in the target) alters electron density distribution across the aromatic system.
Hypothetical Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s 2-chlorobenzyl group likely confers higher logP compared to the allyl-substituted derivative but lower than the fluorinated analog .
- Metabolic Stability : The allyl group in may render it prone to cytochrome P450-mediated oxidation, whereas the target’s benzyl group could favor glucuronidation.
- Bioactivity: Benzodiazepines like target GABA receptors, while benzoxazepinones may exhibit distinct mechanisms due to structural divergence (e.g., kinase inhibition).
Biological Activity
4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound belonging to the benzoxazepine class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazepin core with a chlorobenzyl substituent. Its molecular formula is , and it has been studied for various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. It is hypothesized to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Key Mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical pathways such as apoptosis and cell proliferation.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related benzoxazepine derivatives can activate caspases, promoting apoptosis in cancer cells.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(2-chlorobenzyl) derivative | SW620 (Colon) | 0.56 - 0.83 |
| 4-(2-chlorobenzyl) derivative | PC-3 (Prostate) | 0.011 - 0.001 |
| 4-(2-chlorobenzyl) derivative | NCI-H23 (Lung) | Not Reported |
Antimicrobial Activity
Benzoxazepine derivatives have also been reported to possess antimicrobial properties. These compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Studies
- Caspase Activation : A study demonstrated that certain derivatives of benzoxazepines activate caspases significantly more than standard controls, indicating a strong potential for inducing apoptosis in cancer cells.
- Squalene Synthetase Inhibition : Another investigation revealed that benzoxazepine derivatives could inhibit squalene synthetase, an enzyme crucial for cholesterol biosynthesis, suggesting potential applications in managing cholesterol-related disorders.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds in the benzoxazepine class.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 4-(2-chlorobenzyl)-4,5-dihydro... | High | Moderate |
| 7-bromo-4-(4-chlorobenzyl)... | Very High | High |
| 4-(2-fluorobenzyl)-4,5-dihydro... | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how do reaction conditions influence yield?
- Methodology : Acylation of the benzoxazepine core with 2-chlorobenzyl chloride under basic conditions (e.g., triethylamine or pyridine) is a common approach. Reaction optimization should focus on temperature control (0–25°C) to minimize side reactions like over-acylation or hydrolysis. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirm structure using H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, methylene protons at δ 3.8–4.2 ppm) .
Q. How can researchers verify the molecular structure and conformation of this compound?
- Analytical Techniques :
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-Cl bond ~1.73 Å, benzoxazepine ring torsion angles <10°) to confirm stereochemistry .
- Spectroscopy : Use C NMR to identify carbonyl (C=O) at ~170 ppm and chlorinated aromatic carbons at ~125–135 ppm .
- Computational Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data to assess conformational stability .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening Workflow :
- In vitro receptor binding assays (e.g., GABA receptor modulation due to structural similarity to benzodiazepines) .
- Cytotoxicity profiling (MTT assay, IC determination in HEK-293 or HepG2 cell lines) .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final acylation step?
- Troubleshooting :
- Side Reactions : Trace HCl byproduct can quench the base, leading to incomplete acylation. Use excess triethylamine (1.5 eq) or switch to a stronger base (e.g., DBU) .
- Solvent Effects : Replace dichloromethane with THF to improve solubility of intermediates .
- Process Analytics : Implement inline FTIR to monitor acyl chloride consumption and adjust reagent stoichiometry dynamically .
Q. How to resolve contradictions between computational predictions and experimental crystallographic data?
- Case Study : If DFT calculations predict a planar benzoxazepine ring but X-ray data show puckering (e.g., dihedral angle = 12°), consider:
- Crystal Packing Effects : Hydrogen bonding (e.g., C=O⋯H-N interactions) may distort the isolated molecule’s geometry .
- Solvent of Crystallization : Compare structures from polar (ethanol) vs. nonpolar (toluene) solvents to isolate environmental impacts .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting benzoxazepine derivatives?
- SAR Design :
- Substitution Patterns : Compare 2-chlorobenzyl vs. 4-chlorobenzyl analogs to assess steric/electronic effects on receptor binding .
- Ring Modifications : Introduce fluorine at position 7 (cf. ) to enhance metabolic stability without altering pharmacophore geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
